molecular formula C11H11FO3 B1444379 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 936728-02-8

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1444379
CAS No.: 936728-02-8
M. Wt: 210.2 g/mol
InChI Key: JKIHCIJMQGMLOG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline powder, soluble in organic solvents, and has a molecular weight of 222.2 g/mol.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and ethyl diazoacetate.

    Cyclopropanation: The key step involves the cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a catalyst, often a transition metal such as rhodium or copper.

    Hydrolysis: The resulting cyclopropane ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

    1-(3-Amino-4-morpholinophenyl)cyclopropane-1-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHCIJMQGMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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